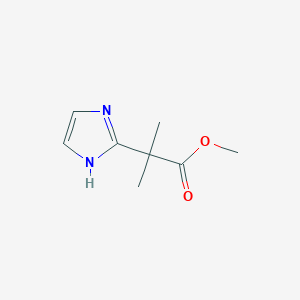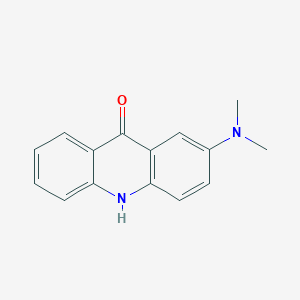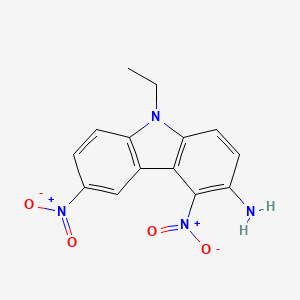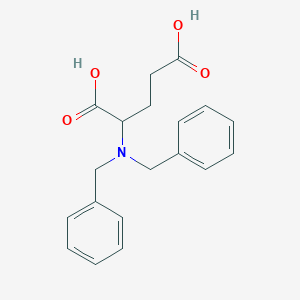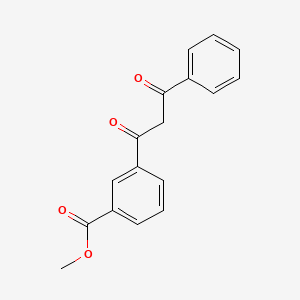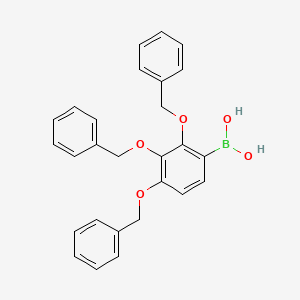
2,3,4-Tris(benzyloxy)phenylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18072613 is a chemical compound with the molecular formula C27H25BO5. It contains a total of 61 bonds, including 36 non-hydrogen bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, 2 hydroxyl groups, and 3 aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18072613 involves multiple steps, typically starting with the preparation of the core structure followed by functionalization to introduce specific groups. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include boronic acids, phenols, and various catalysts to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of MFCD18072613 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD18072613 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic ethers can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the aromatic rings would produce cyclohexane derivatives.
Scientific Research Applications
MFCD18072613 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD18072613 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
MFCD18072613 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C27H25BO4: Similar structure but with one less oxygen atom.
C27H25BO6: Similar structure but with one additional oxygen atom.
C26H24BO5: Similar structure but with one less carbon atom.
The uniqueness of MFCD18072613 lies in its specific arrangement of functional groups and bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25BO5 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
[2,3,4-tris(phenylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C27H25BO5/c29-28(30)24-16-17-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(24)32-19-22-12-6-2-7-13-22/h1-17,29-30H,18-20H2 |
InChI Key |
UEJRBNRTRRGIOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


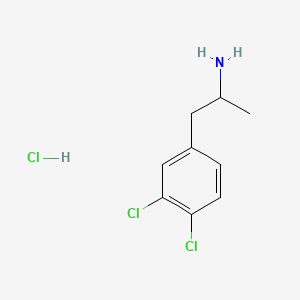
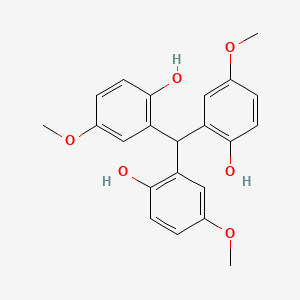
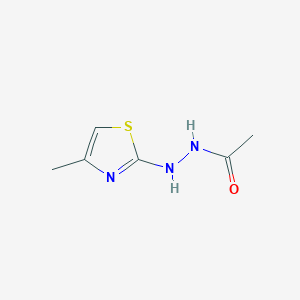

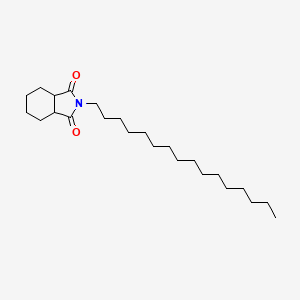
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
